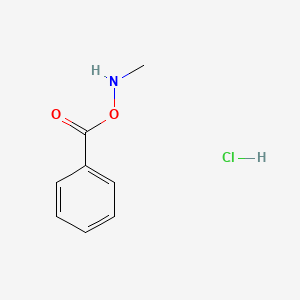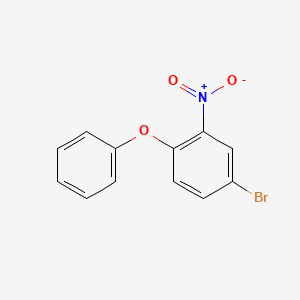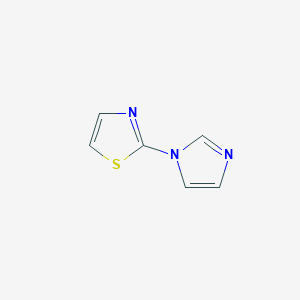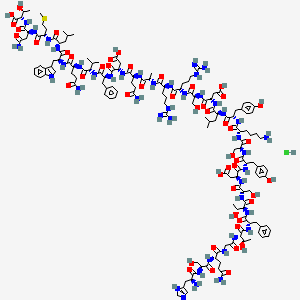
O-Benzoyl-N-methylhydroxylamine Hydrochloride
Overview
Description
O-Benzoyl-N-methylhydroxylamine Hydrochloride is a chemical compound with the molecular formula C8H10ClNO2. It is a white to almost white powder or crystalline solid. This compound is known for its use in various chemical reactions, particularly in the field of organic synthesis.
Mechanism of Action
Mode of Action
It is known to be involved in the α-acyloxylation of aldehydes and ketones . This suggests that it may interact with its targets by donating an acyloxy group, which could result in changes to the target molecules’ structure and function .
Biochemical Pathways
The compound is involved in the α-acyloxylation of aldehydes and ketones . This process can affect various biochemical pathways, particularly those involving these types of compounds. The downstream effects of these changes can vary widely depending on the specific pathways and molecules involved .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
The molecular and cellular effects of O-Benzoyl-N-methylhydroxylamine Hydrochloride’s action are likely to be diverse, given its involvement in the α-acyloxylation of aldehydes and ketones .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. More research is needed to fully understand how other environmental factors might influence its action .
Biochemical Analysis
Biochemical Properties
O-Benzoyl-N-methylhydroxylamine Hydrochloride plays a significant role in biochemical reactions, particularly in the α-acyloxylation of aldehydes and ketones . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as an electrophilic aminating reagent, facilitating the hydroamination of substrates such as styrene and cinnamyl alcohol . The nature of these interactions often involves the formation of covalent bonds, which can alter the structure and function of the target biomolecules.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular metabolism . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of specific genes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to either inhibition or activation of their activity . For instance, it acts as an electrophilic aminating reagent, facilitating the formation of covalent bonds with nucleophilic sites on target molecules . This interaction can result in changes in the structure and function of the target biomolecules, ultimately affecting cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with a melting point of 136°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects . Threshold effects observed in these studies indicate that careful dosage optimization is necessary to achieve the desired outcomes while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. Understanding the specific metabolic pathways and interactions of this compound is essential for elucidating its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its localization and accumulation. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within different cellular compartments can influence its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles within the cell . Understanding the subcellular localization of this compound is crucial for elucidating its precise role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Benzoyl-N-methylhydroxylamine Hydrochloride can be synthesized through the reaction of N-methylhydroxylamine with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: O-Benzoyl-N-methylhydroxylamine Hydrochloride undergoes various types of chemical reactions, including:
Electrophilic Amination: It acts as an electrophilic aminating agent in transition metal-catalyzed C–N bond-forming reactions.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the benzoyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Electrophilic Amination: Common reagents include transition metal catalysts such as palladium or copper complexes. The reactions are typically carried out under mild conditions.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Electrophilic Amination: The major products are amines or amides, depending on the specific reaction conditions and substrates used.
Substitution Reactions: The products vary based on the nucleophile used but generally include substituted benzoyl derivatives.
Scientific Research Applications
O-Benzoyl-N-methylhydroxylamine Hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent for the α-acyloxylation of aldehydes and ketones, facilitating the formation of α-acyloxy ketones.
Biology: It can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
O-Benzoylhydroxylamine: Similar in structure but lacks the methyl group on the nitrogen atom.
N-Methylhydroxylamine: Similar in structure but lacks the benzoyl group.
Uniqueness: O-Benzoyl-N-methylhydroxylamine Hydrochloride is unique due to its dual functionality, combining the properties of both benzoyl and methyl groups. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical reactions.
Properties
IUPAC Name |
methylamino benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-9-11-8(10)7-5-3-2-4-6-7;/h2-6,9H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCDQNQIGUCFSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNOC(=O)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469472 | |
| Record name | O-Benzoyl-N-methylhydroxylamine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27130-46-7 | |
| Record name | O-Benzoyl-N-methylhydroxylamine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate](/img/structure/B1339525.png)


![cis-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1339535.png)









